ETHYL 2-(3-AMINOOXAN-3-YL)ACETATE

Lipophilicity Membrane permeability Drug-likeness

Ethyl 2-(3-aminooxan-3-yl)acetate (CAS 1432024-21-9) is a geminally 3,3-disubstituted tetrahydropyran (oxane) derivative bearing a primary amino group and an ethyl acetate side chain, with molecular formula C₉H₁₇NO₃ and molecular weight 187.24 g/mol. The compound features a six-membered saturated cyclic ether ring, which confers minimal ring strain relative to its smaller-ring analogs and positions it as a conformationally distinct constrained amino acid building block for medicinal chemistry and fragment-based drug discovery.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 1432024-21-9
Cat. No. B3240319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 2-(3-AMINOOXAN-3-YL)ACETATE
CAS1432024-21-9
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1(CCCOC1)N
InChIInChI=1S/C9H17NO3/c1-2-13-8(11)6-9(10)4-3-5-12-7-9/h2-7,10H2,1H3
InChIKeyKAQLEVASQLGVNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(3-Aminooxan-3-yl)acetate (CAS 1432024-21-9): Physicochemical Identity and Comparator Landscape for Procurement Decisions


Ethyl 2-(3-aminooxan-3-yl)acetate (CAS 1432024-21-9) is a geminally 3,3-disubstituted tetrahydropyran (oxane) derivative bearing a primary amino group and an ethyl acetate side chain, with molecular formula C₉H₁₇NO₃ and molecular weight 187.24 g/mol [1]. The compound features a six-membered saturated cyclic ether ring, which confers minimal ring strain relative to its smaller-ring analogs and positions it as a conformationally distinct constrained amino acid building block for medicinal chemistry and fragment-based drug discovery [2]. It is commercially available at 95% purity from multiple suppliers, typically as a research-grade intermediate . Its closest structural analogs—differing by ring size (oxetane, oxolane), ester type (methyl ester), or acid form (free carboxylic acid)—exhibit quantifiably different physicochemical profiles that preclude simple interchangeability in synthetic or pharmacological contexts.

Why Ethyl 2-(3-Aminooxan-3-yl)acetate Cannot Be Interchanged with Its Ring-Size or Ester Analogs


Despite sharing a common 3-amino-3-acetate substitution pattern, the series spanning oxetane (4-membered), oxolane (5-membered), and oxane (6-membered) ethyl esters—alongside the corresponding free acid and methyl ester variants—exhibits divergent lipophilicity, ring strain, hydrogen-bonding capacity, and conformational behavior that directly impact pharmacokinetic and synthetic outcomes [1]. The six-membered oxane ring of the target compound provides a chair-conformation scaffold with near-zero ring strain, whereas the oxetane analog carries approximately 106 kJ/mol of intrinsic ring strain that renders it metabolically more labile and synthetically more reactive [2]. Furthermore, the ethyl ester-to-free acid transition shifts logP by roughly 3.0 units, fundamentally altering membrane permeability and solubility [3]. These differences mean that substituting one analog for another without experimental revalidation risks altering lead compound properties, reaction yields, or biological readouts in non-linear and unpredictable ways.

Quantitative Differentiation Evidence for Ethyl 2-(3-Aminooxan-3-yl)acetate (CAS 1432024-21-9) Against Closest Analogs


LogP Differentiation Across Ring-Size Series: Oxane (6) vs. Oxolane (5) vs. Oxetane (4) Ethyl Esters

The target oxane ethyl ester exhibits an XLogP3-AA of 0.3, which is 0.4 log units higher than the oxolane analog (XLogP3-AA = -0.1) and 0.8 log units higher than the oxetane analog (XLogP3-AA = -0.5), as computed by PubChem using the same XLogP3 method across all three compounds [1][2][3]. This systematic lipophilicity gradient maps directly to ring size: larger rings distribute the polar oxygen and amino groups over greater molecular surface area, reducing aqueous solvent interaction. All three compounds share identical hydrogen bond acceptor (4) and donor (1) counts and nearly identical topological polar surface area (61.6 Ų), isolating ring size as the dominant variable driving the logP difference [1][2][3].

Lipophilicity Membrane permeability Drug-likeness

Ester Form vs. Free Carboxylic Acid: 3.0 Log Unit Lipophilicity Shift

The target ethyl ester (XLogP3-AA = 0.3) is approximately 3.0 log units more lipophilic than its corresponding free acid, 2-(3-aminooxan-3-yl)acetic acid (XLogP3-AA = -2.7), as computed by the same PubChem XLogP3 method [1][2]. This shift is accompanied by changes in hydrogen bond donor count (1 in ester vs. 2 in acid), rotatable bond count (3 in ester vs. 2 in acid), and topological polar surface area (61.6 Ų for ester vs. 72.6 Ų for acid) [1][2]. The ester form thus presents a substantially different profile for passive diffusion, with the free acid being highly hydrophilic and predominantly ionized at physiological pH.

Prodrug design Membrane permeability Solubility

Ring Strain and Chemical Stability: 6-Membered Oxane vs. 4-Membered Oxetane Scaffolds

The oxetane ring, a four-membered cyclic ether, possesses an intrinsic ring strain of approximately 106 kJ·mol⁻¹ (≈25.3 kcal·mol⁻¹), which drives both its synthetic utility as a reactive intermediate and its susceptibility to metabolic ring-opening by microsomal epoxide hydrolases (mEH) [1][2]. In contrast, the six-membered tetrahydropyran (oxane) ring in the target compound exhibits minimal ring strain, adopting a stable chair conformation that resists nucleophilic ring-opening under basic, nucleophilic, and reductive conditions while remaining cleavable only under mild acid catalysis [3]. The oxolane (5-membered) ring occupies an intermediate position with moderate ring strain. This differential strain profile means the oxane scaffold is preferentially suited for synthetic sequences requiring orthogonal protection strategies or for drug candidates where metabolic stability of the core scaffold is desired [3].

Metabolic stability Ring strain Chemical robustness

Ethyl Ester vs. Methyl Ester: Molecular Weight and Lipophilicity Differentiation for Late-Stage Derivatization

The target ethyl ester (MW = 187.24 g/mol, C₉H₁₇NO₃) carries an additional methylene unit relative to the corresponding methyl ester analog (CAS 1522525-85-4, MW = 173.21 g/mol, C₈H₁₅NO₃), resulting in a molecular weight increase of 14.03 g/mol and higher calculated lipophilicity (XLogP3 = 0.3 for ethyl ester; methyl ester XLogP3 data not directly available from PubChem but expected lower based on the additional methylene contribution) [1]. This difference, while modest, can be strategically exploited: ethyl esters generally undergo hydrolysis more slowly than methyl esters under both acidic and basic conditions due to greater steric hindrance at the carbonyl, providing an additional dimension of control in orthogonal deprotection sequences [2].

Ester hydrolysis kinetics Protecting group strategy Chromatographic separation

Optimal Application Scenarios for Ethyl 2-(3-Aminooxan-3-yl)acetate Based on Validated Differentiation Evidence


Fragment-Based Lead Generation Requiring Moderate Lipophilicity with Conformational Restriction

When fragment library screening demands building blocks with logP in the 0–1 range for balanced permeability and solubility, ethyl 2-(3-aminooxan-3-yl)acetate (XLogP3 = 0.3) fills a critical gap between the overly hydrophilic oxetane analog (XLogP3 = -0.5) and more lipophilic scaffolds [1]. Its six-membered ring provides a conformationally defined chair scaffold with a quaternary carbon center at the 3-position, enabling precise spatial presentation of the amino and ester vectors for structure-based design—a property the 5-membered oxolane analog cannot replicate due to its different ring pucker geometry [2].

Multi-Step Synthetic Sequences Requiring Orthogonal Protection of Amino and Carboxyl Functionality

In convergent synthesis routes where the amino group and carboxylate must be sequentially deprotected under orthogonal conditions, the target compound's ethyl ester offers slower, sterically retarded hydrolysis kinetics compared to the methyl ester analog [3]. Simultaneously, the tetrahydropyran ring remains stable under the basic and nucleophilic conditions commonly used for amine deprotection, whereas an oxetane analog would risk ring-opening side reactions under similar conditions [4]. This combination of properties makes the compound particularly suited for peptide-mimetic and macrocycle synthesis workflows.

Prodrug or Pro-Moiety Design Leveraging the Ester-to-Acid logP Differential

The 1000-fold lipophilicity difference (ΔXLogP3 = 3.0) between the ethyl ester (target) and the corresponding free carboxylic acid enables rational prodrug strategies: the ester form can serve as a membrane-permeable precursor that is hydrolyzed intracellularly to the polar, less membrane-permeable free acid, potentially achieving cellular trapping [1]. This property is particularly valuable in designing brain-penetrant amino acid mimetics where the ester form crosses the blood-brain barrier and is subsequently hydrolyzed to the active acid species [5].

Constrained Amino Acid Scaffold for DPP-IV or Related Protease Inhibitor Programs

Aminotetrahydropyrans with 3-substitution patterns have been described in patent literature as key intermediates for dipeptidyl peptidase-IV (DPP-IV) inhibitors, a clinically validated target for type 2 diabetes [6]. The 3,3-geminal disubstitution pattern of the target compound creates a quaternary center that restricts conformational freedom while the oxane ring contributes metabolic stability—attributes that differentiate it from acyclic amino acid building blocks and make it a strategic choice for medicinal chemistry campaigns targeting serine proteases and related enzymes [6].

Quote Request

Request a Quote for ETHYL 2-(3-AMINOOXAN-3-YL)ACETATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.